



# Quantitative Analysis of Organic Acids Using Ethylmalonic Acid-d5 as an Internal Standard

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Compound of Interest						
Compound Name:	Ethylmalonic acid-d5					
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Application Note and Protocol

## Introduction

The quantitative analysis of organic acids in biological matrices is crucial for the diagnosis and monitoring of various inborn errors of metabolism, as well as for research in drug development and metabolic profiling. Organic acidurias are a group of disorders characterized by the accumulation of specific organic acids in bodily fluids such as urine and plasma.[1] Ethylmalonic acid is a key biomarker for several metabolic disorders, including Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[2][3] Accurate quantification of ethylmalonic acid and other organic acids is therefore of significant clinical and research importance.

Stable isotope dilution analysis using a deuterated internal standard, such as **Ethylmalonic acid-d5**, is the gold standard for quantitative mass spectrometry-based methods.[4] The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[5]

This document provides detailed protocols for the quantitative analysis of organic acids in urine and plasma using **Ethylmalonic acid-d5** as an internal standard, employing both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



# **Quantitative Data Summary**

The following tables summarize the quantitative performance data for a validated LC-MS/MS method for the analysis of ethylmalonic acid and other relevant organic acids using stable isotope-labeled internal standards.[6]

Table 1: Linearity and Limits of Detection/Quantification[6]

Analyte	Linear Range (µmol/L)	R²	LOD (µmol/L)	LOQ (µmol/L)
Ethylmalonic Acid	0.5 - 100	> 0.9935	0.15	0.5
Methylmalonic Acid	0.5 - 100	> 0.9935	0.15	0.5
Malonic Acid	0.5 - 100	> 0.9935	0.15	0.5
Methylcitric Acid	0.5 - 100	> 0.9935	0.15	0.5
Total Homocysteine	2.5 - 500	> 0.9935	0.75	2.5

Table 2: Precision and Accuracy (Recovery)[6]

Analyte	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (Recovery %)
Ethylmalonic Acid	< 10.0	< 10.0	94.57 - 109.60
Methylmalonic Acid	< 10.0	< 10.0	94.57 - 109.60
Malonic Acid	< 10.0	< 10.0	94.57 - 109.60
Methylcitric Acid	< 10.0	< 10.0	94.57 - 109.60
Total Homocysteine	< 10.0	< 10.0	94.57 - 109.60

# **Experimental Protocols**



# Protocol 1: Quantitative Analysis of Organic Acids in Urine by GC-MS

This protocol describes the extraction and derivatization of organic acids from urine for subsequent analysis by GC-MS.

#### Materials:

- Urine sample
- Ethylmalonic acid-d5 internal standard solution (100 μg/mL in methanol)
- Hydrochloric acid (HCl), 5M
- Sodium chloride (NaCl), solid
- Ethyl acetate, HPLC grade
- Diethyl ether, HPLC grade
- Sodium sulfate, anhydrous
- · Nitrogen gas, high purity
- Pyridine
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Glass centrifuge tubes (15 mL)
- GC vials with inserts (250 μL)

### Procedure:

- Sample Preparation:
  - To a 15 mL glass centrifuge tube, add 1.0 mL of urine.
  - Add 50 μL of the **Ethylmalonic acid-d5** internal standard solution.



- Acidify the sample to pH < 2 by adding 6 drops of 5M HCl (verify with pH paper).</li>
- Saturate the solution with approximately 1 g of solid NaCl and vortex to dissolve.[8]
- Liquid-Liquid Extraction:
  - Add 5 mL of ethyl acetate to the tube, cap securely, and vortex for 2 minutes.
  - Centrifuge at 3000 x g for 5 minutes to separate the layers.
  - Carefully transfer the upper organic layer to a clean glass tube.
  - Repeat the extraction with a second 5 mL aliquot of ethyl acetate and combine the organic layers.
  - A third extraction with 5 mL of diethyl ether can be performed to ensure complete recovery of all organic acids.[8] Combine this with the previous organic extracts.
- Drying and Evaporation:
  - Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
  - Decant the dried extract into a clean tube.
  - Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 35-40°C).[9]
- Derivatization (Silylation):
  - To the dried residue, add 50 μL of pyridine and 100 μL of BSTFA with 1% TMCS.[10]
  - Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[8]
  - Cool the sample to room temperature.
- GC-MS Analysis:



- Transfer the derivatized sample to a GC vial with a micro-insert.
- Inject 1-2 μL of the sample into the GC-MS system.
- GC Conditions (example):
  - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness
  - Carrier Gas: Helium, constant flow of 1.0 mL/min
  - Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 5 minutes.
  - Injector Temperature: 250°C
- MS Conditions (example):
  - Ionization Mode: Electron Impact (EI) at 70 eV
  - Scan Range: m/z 50-600
  - Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

### Data Analysis:

- Identify the peaks of interest based on their retention times and mass spectra by comparing them to a library of known organic acid TMS derivatives.
- For quantification, create a calibration curve using known concentrations of the target organic acids spiked into a blank matrix and processed in the same manner.
- Calculate the concentration of each analyte in the unknown samples by relating the peak
  area ratio of the analyte to the internal standard (Ethylmalonic acid-d5) to the calibration
  curve.



# Protocol 2: Quantitative Analysis of Organic Acids in Plasma/Serum by LC-MS/MS

This protocol is adapted from a method for dried blood spots and is suitable for the analysis of organic acids in plasma or serum.[6]

#### Materials:

- Plasma or serum sample
- Ethylmalonic acid-d5 internal standard solution (concentration to be optimized based on expected analyte levels)
- Acetonitrile, LC-MS grade
- Methanol, LC-MS grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Protein precipitation plates or microcentrifuge tubes

## Procedure:

- Sample Preparation (Protein Precipitation):
  - To 100 μL of plasma or serum in a microcentrifuge tube, add a known amount of the Ethylmalonic acid-d5 internal standard solution.
  - Add 300 μL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
  - Vortex for 1 minute.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C.
  - Carefully transfer the supernatant to a new tube or a well of a 96-well plate.



- Evaporation and Reconstitution:
  - Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
  - $\circ$  Reconstitute the dried extract in 100  $\mu$ L of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
- LC-MS/MS Analysis:
  - Inject 5-10 μL of the reconstituted sample into the LC-MS/MS system.
  - LC Conditions (example):
    - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm)
    - Mobile Phase A: 0.1% formic acid in water
    - Mobile Phase B: 0.1% formic acid in acetonitrile
    - Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
    - Flow Rate: 0.3 mL/min
    - Column Temperature: 40°C
  - MS/MS Conditions (example):
    - Ionization Mode: Electrospray Ionization (ESI), negative mode
    - Acquisition Mode: Multiple Reaction Monitoring (MRM)
    - Optimize MRM transitions for each target organic acid and for Ethylmalonic acid-d5.

## Data Analysis:

 Develop an MRM method with specific precursor-to-product ion transitions for each analyte and the internal standard.



- Integrate the peak areas for each MRM transition.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
- Determine the concentration of the organic acids in the unknown samples from the calibration curve.

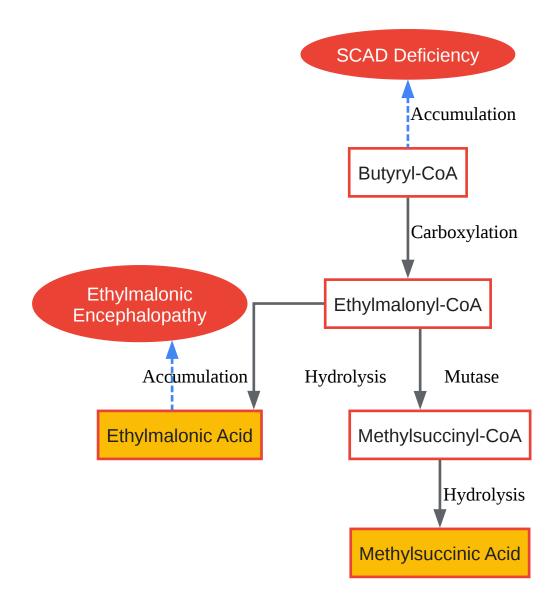
## **Visualizations**



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Caption: GC-MS workflow for organic acid analysis.





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Caption: Simplified metabolic pathway of ethylmalonic acid.

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